Nitrosoproline

Overview

Description

Nitrosoproline (NPRO), a non-volatile N-nitroso compound (NOC), is formed endogenously via the reaction of dietary proline with nitrite or nitrate under acidic conditions, such as in the human stomach . This property makes it a widely used biomarker for assessing endogenous nitrosation—a process linked to the formation of carcinogenic NOCs like nitrosamines . Studies demonstrate that urinary NPRO levels correlate with nitrate intake and are inhibited by antioxidants like ascorbic acid (vitamin C) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosoproline can be synthesized through the nitrosation of proline. This process typically involves the reaction of proline with nitrite under acidic conditions. The reaction can be represented as follows: [ \text{Proline} + \text{Nitrite} \rightarrow \text{this compound} ]

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally follows the same principles as laboratory preparation, involving the controlled reaction of proline with nitrite in an acidic medium .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to ultraviolet radiation, leading to the formation of reactive oxygen species.

Reduction: The compound can be reduced to proline under certain conditions.

Substitution: this compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Ultraviolet radiation and oxygen.

Reduction: Reducing agents such as hydrogen or metal hydrides.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Reactive oxygen species and other oxidative products.

Reduction: Proline.

Substitution: Various substituted proline derivatives depending on the

Biological Activity

Nitrosoproline (NPRO) is a nitroso compound formed through the reaction of proline with nitrite, and it has garnered attention in various fields of research, including cancer epidemiology and dietary studies. This article explores the biological activity of NPRO, focusing on its formation, potential health implications, and the mechanisms through which it operates.

Formation and Metabolism

NPRO is synthesized endogenously when proline reacts with nitrite, particularly in acidic environments such as the stomach. This reaction can occur when dietary nitrates are consumed, leading to the formation of nitrite by bacterial action in the mouth or stomach. The endogenous production of NPRO has been studied in animal models, such as guinea pigs, where urinary excretion levels were measured after administration of sodium nitrate and proline. Results indicated that higher levels of NPRO were excreted when animals were supplemented with sodium nitrate compared to sodium nitrite, suggesting that dietary nitrate can significantly influence NPRO formation .

Carcinogenic Potential

NPRO is classified as a non-carcinogenic nitrosamino acid; however, its role as a biomarker for the risk of gastric cancer has been investigated. Epidemiological studies have shown associations between urinary levels of N-nitroso compounds (including NPRO) and gastric cancer risk. In a study involving 191 gastric cancer cases and 569 controls, logistic regression analysis revealed that elevated levels of NPRO were linked to increased cancer risk . This suggests that while NPRO itself may not be directly carcinogenic, its presence could indicate higher levels of harmful nitroso compounds in the body.

The biological activity of NPRO is primarily mediated through its interaction with nitric oxide (NO) signaling pathways. Under hypoxic conditions, nitrite can be reduced to NO, which plays a crucial role in vasodilation and other physiological processes. Research indicates that NPRO may act as a reservoir for NO or contribute to its bioavailability, thereby influencing vascular function .

Dietary Studies

A case-control study conducted in Newfoundland and Labrador assessed the relationship between dietary intake of N-nitroso compounds and colorectal cancer risk. The findings indicated that higher intake levels correlated with increased cancer risk, particularly for specific types of colorectal tumors . This underscores the importance of dietary sources in modulating NPRO levels and their potential health effects.

Intragastric Nitrosation Studies

Intragastric nitrosation was explored using a modified N-nitrosoproline test in patients at risk for gastric cancer. The study found that individuals with conditions like pernicious anemia exhibited significantly higher urinary excretion of NPRO compared to controls, indicating enhanced intragastric nitrosation . This highlights how certain medical conditions can affect the metabolism and excretion of nitroso compounds.

Data Summary

Scientific Research Applications

Cancer Research

NPRO has been studied extensively in relation to its potential role in carcinogenesis. While it is generally considered non-carcinogenic, its interactions with other compounds and environmental factors have raised concerns.

Endogenous Formation and Carcinogenic Risk

Research indicates that NPRO can be formed endogenously in cigarette smokers, suggesting a link between smoking and increased levels of nitrosamines in the body. A study assessed the potential for inhaled cigarette smoke to induce N-nitrosation of amines, highlighting the importance of understanding how lifestyle factors contribute to nitrosamine formation .

Urinary Biomarkers and Gastric Cancer

NPRO has been utilized as a urinary biomarker in studies examining the relationship between dietary intake of nitrates/nitrites and gastric cancer risk. In a nested case-control study within a large cohort in Shanghai, urinary levels of NPRO were measured alongside other nitroso compounds to evaluate their association with gastric cancer . The findings suggested that monitoring NPRO could help estimate human exposure to potentially carcinogenic compounds.

Dietary Studies

NPRO's formation from dietary sources has been a focal point in research aimed at understanding dietary interventions that may mitigate cancer risk.

Nitrate Intake from Water

A study conducted among rural populations in Nebraska found a correlation between nitrate levels in drinking water and urinary excretion of NPRO. This finding underscores the significance of dietary nitrate as a precursor for nitrosamine formation .

Impact of Dietary Interventions

A pilot study explored the effects of garlic consumption on urinary NPRO levels. Participants consuming garlic supplements showed reduced urinary excretion of NPRO compared to those on a placebo, suggesting that certain dietary components may influence nitrosamine formation .

Analytical Methods

The quantification of NPRO is critical for its application in research. Advanced analytical techniques have been developed to measure NPRO levels accurately.

Gas Chromatography-Mass Spectrometry (GC-MS)

A stable isotope dilution method using GC-MS has been established for quantifying NPRO in urine samples, achieving low detection limits necessary for reliable analysis . This method has facilitated various studies investigating the effects of dietary interventions on nitrosamine levels.

Case Studies

Several case studies have illustrated the implications of NPRO in public health and cancer prevention strategies.

Shanghai Cohort Study

In this extensive cohort study involving over 18,000 participants, researchers evaluated the association between urinary NPRO levels and gastric cancer incidence. The results indicated that higher urinary concentrations were linked to increased cancer risk, emphasizing the need for further investigation into dietary sources and lifestyle factors affecting nitrosamine exposure .

Effects of Proton Pump Inhibitors

Another case study examined the impact of proton pump inhibitors on N-nitroso compound concentrations in gastric juice. The findings revealed no significant increase in NPRO levels following treatment, suggesting that these medications do not exacerbate nitrosamine formation under controlled conditions .

Data Summary Table

Chemical Reactions Analysis

Denitrosation

N-nitrosoproline can undergo denitrosation in acidic conditions, yielding the corresponding secondary amines . This reaction involves the loss of the nitroso group (-NO) from the nitrosamine.

-

Protolytic denitrosation can be accelerated by adding nucleophiles such as bromide, thiocyanate, and thiourea to the reaction .

-

Solvent systems like 80% acetic acid–water containing bromide ion (or thiourea) as a nucleophilic catalyst are the most reactive .

Protonation

Under acidic conditions, the nitrogen atom in nitrosoproline can undergo protonation, which affects its reactivity .

Reactions with Electrophiles

Nitrosamines react with electrophiles, resulting in O-substituted hydroxydiazenium salts .

-

The electrophile is most commonly an alkylating agent, forming alkoxydiazenium .

-

Trialkyloxonium salts, dimethyl sulfate, alkyl fluorosulfonates, and alkyl halides with silver perchlorate have all been used to O-alkylate nitrosamines .

Reactions with Organolithium and Grignard Reagents

Nitrosamines are weakly electrophilic at the nitroso-nitrogen and are susceptible to nucleophilic attack at that site by organolithium and Grignard reagents .

-

The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either hydrazone or azomethine imine .

-

Azomethine imine is susceptible to further nucleophilic attack, α-substituted hydrazine is often isolated after workup when Grignard reagents are used .

Photolysis

N-nitrosamines undergo fragmentation of their N–N bond when induced by photolysis .

-

Excitation of NDMA to a singlet excited state by either its π → π* or n → π* transition leads to photolytic cleavage, although it can be reformed by recombination of the produced nitric oxide (NO) and dimethylamino radical .

-

Photolysis of gaseous NDMA displays a fragmentation quantum yield of 1, whereas the quantum yields for nitrosamines in solution are much lower (Φ ≤ 0.3), presumably as a result of solvent cages that promote the back reaction .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying nitrosoproline in biological samples?

this compound (NPRO) is commonly quantified using gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and specificity. This method involves derivatizing urinary NPRO into volatile compounds for separation and detection. For instance, Harrison et al. optimized GC-MS to measure NPRO as a biomarker for endogenous nitrosation, enabling precise tracking of nitrosation processes in human intervention studies . Alternative approaches include high-performance liquid chromatography (HPLC) coupled with thermal energy analysis (TEA), which is particularly useful for non-volatile N-nitroso compounds . Researchers should validate methods using spiked samples and internal standards to account for matrix effects.

Q. How does ascorbic acid (vitamin C) influence this compound formation in vivo?

Ascorbic acid inhibits endogenous nitrosation by competing with amines for nitrosating agents. In human studies, high-dose vitamin C (e.g., 500 mg/day) significantly reduces urinary NPRO excretion when participants are exposed to nitrate and proline. This is attributed to vitamin C's ability to scavenge nitrite, a key nitrosating agent . Experimental designs should control dietary nitrate intake and use crossover trials to isolate the effects of vitamin C on NPRO kinetics.

Q. What are the primary sources of this compound in human exposure studies?

NPRO is formed endogenously when dietary nitrate is reduced to nitrite in the oral cavity, which then reacts with proline in the stomach. Major sources include nitrate-rich vegetables (e.g., spinach, beetroot) and protein-containing foods with proline residues. Proline supplementation in controlled feeding studies has been used to model endogenous NPRO formation . Researchers should standardize participant diets and exclude exogenous NPRO sources (e.g., processed meats) to isolate endogenous synthesis.

Advanced Research Questions

Q. How do formation kinetics of this compound compare to other N-nitroso amino acids under varying pH and thiocyanate conditions?

NPRO formation is slower than that of N-acetyl-N1-nitrosotryptophan due to proline's secondary amine structure, which is less reactive toward nitrosation. Thiocyanate, a nitrosation catalyst found in saliva, accelerates NPRO synthesis at gastric pH (1.5–3.5). In vitro models using simulated gastric fluid show that NPRO formation rates increase 2–3 fold with physiological thiocyanate concentrations (0.5–2 mM) . Advanced studies should employ kinetic modeling (e.g., pseudo-first-order rate constants) and compare results across amino acid substrates.

Q. What contradictions exist in the literature regarding this compound's stability and its role as a biomarker?

While NPRO is often described as a stable biomarker, some studies report its degradation under high UV exposure or in the presence of gut microbiota. For example, experiments with albumin nitrosation failed to detect NPRO despite favorable conditions, suggesting competing reactions (e.g., denitrogenation) or analytical limitations . Researchers must validate NPRO stability in specific biological matrices (e.g., urine vs. feces) and account for interindividual variations in gut flora when interpreting excretion data .

Q. How can PBBK (Physiologically Based Biokinetic) modeling improve risk assessment of this compound exposure?

PBBK models integrate data on NPRO absorption, distribution, metabolism, and excretion (ADME) to predict internal dosimetry. For instance, models parameterizing gastric nitrosation rates and renal clearance can estimate NPRO body burdens from dietary nitrate/proline intake . Sensitivity analyses should prioritize variables like gastric pH and thiocyanate levels, which exhibit high inter-subject variability. Collaborative efforts to share kinetic datasets (e.g., via EFSA's OpenFoodTox) are critical for refining these models .

Q. What experimental designs are optimal for resolving conflicting data on this compound's carcinogenic potential?

Although NPRO itself is not classified as carcinogenic, its presence may indicate co-exposure to carcinogenic N-nitroso compounds (NOCs). Case-control studies in high-risk populations (e.g., regions with high gastric cancer incidence) have correlated urinary NPRO with NDEA and NDMA levels, but causality remains unclear . To address this, longitudinal cohort studies with repeated NPRO measurements and tumor registry linkages are needed. Researchers should also explore NPRO's role in epigenetic modifications (e.g., DNA adduct formation) using in vitro mutagenicity assays .

Q. Methodological and Analytical Considerations

Q. How can researchers mitigate confounding factors when measuring this compound in epidemiological studies?

Key strategies include:

- Dietary controls : Standardize nitrate/proline intake 48 hours before sample collection.

- Analytical validation : Use isotopically labeled NPRO (e.g., ¹⁵N-NPRO) as an internal standard to correct for recovery losses .

- Covariate adjustment : Statistically adjust for variables like smoking (alters thiocyanate levels) and Helicobacter pylori infection (modifies gastric nitrosation) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound intervention studies?

Mixed-effects models are preferred for repeated-measures data (e.g., daily urinary NPRO levels). Non-linear regression can elucidate thresholds in vitamin C's inhibitory effects. For small sample sizes, bootstrap resampling enhances confidence intervals around effect estimates . Open-source tools like R packages nlme and drc are recommended for dose-response modeling.

Q. Integration with Broader Research Frameworks

Q. How can this compound research inform policies on nitrate fertilization and food safety?

NPRO biomarkers can quantify endogenous NOC exposure in populations consuming nitrate-fertilized crops. For example, the California Nitrogen Assessment uses urinary NPRO data to evaluate trade-offs between agricultural productivity and cancer risk . Researchers should collaborate with agronomists to design field trials comparing NPRO excretion in communities with varying fertilizer practices.

Comparison with Similar Compounds

Comparison with Similar N-Nitroso Compounds

Structural and Functional Differences

NPRO belongs to the N-nitrosamino acid subclass, distinct from volatile nitrosamines (e.g., NDMA, NDEA) and heterocyclic NOCs (e.g., NPYR, NTCA). Key differences include:

Formation and Environmental Exposure

- NPRO: Forms in vivo from dietary proline and nitrate, with levels elevated in smokers (5.9 µg/24 hr vs. 3.6 µg/24 hr in nonsmokers) . Exogenous sources (e.g., preserved foods) contribute minimally .

- NDMA/NPYR: Primarily exogenous, formed during food processing (e.g., curing, frying) or via tobacco smoke . NDMA intake in processed meats averages 0.3–1.0 µg/day .

- NTCA: Detected in preserved vegetables and cosmetics, with endogenous formation linked to cysteine nitrosation .

Toxicological Profiles

- NPRO: No evidence of DNA adduct formation or carcinogenicity in vivo . Used safely in human biomarker studies .

- NDMA/NPYR: Classified as Group 1 carcinogens (IARC), inducing liver, esophageal, and gastric tumors via alkylating DNA .

Analytical Methods

- NPRO : Quantified via gas chromatography-thermal energy analysis (GC-TEA) after derivatization .

- Volatile Nitrosamines : Analyzed using GC-MS or HPLC-MS due to volatility and low detection limits (e.g., NDMA detection limit: 0.1 µg/kg) .

Inhibition by Dietary Factors

- NPRO: Ascorbic acid (500 mg/day) reduces urinary NPRO by 50% in smokers .

- NDMA/NPYR: Inhibited by vitamin C, polyphenols, and low-temperature cooking .

Key Research Findings

- Biomarker Utility: NPRO excretion rates (mean 23.3 µg/person after 325 mg nitrate + 500 mg proline) reliably reflect endogenous nitrosation capacity . Smokers exhibit 64% higher NPRO excretion than nonsmokers .

- Regional Cancer Correlations: High NPRO levels in urinary biomarkers correlate with esophageal cancer risk in regions like Northern China and the Kashmir Valley, where nitrate-rich diets and preserved foods are common .

- Non-Carcinogenic Nature: NPRO’s stability and lack of metabolic activation distinguish it from carcinogenic NOCs, supporting its use in exposure studies without confounding cancer risk .

Properties

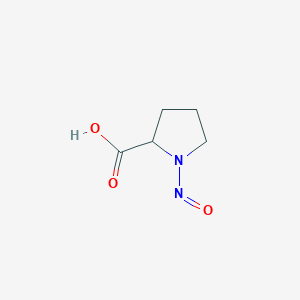

IUPAC Name |

1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPHJWEIIAIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860015 | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-28-0, 7519-36-0 | |

| Record name | NSC109546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Nitrosoproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosoproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.